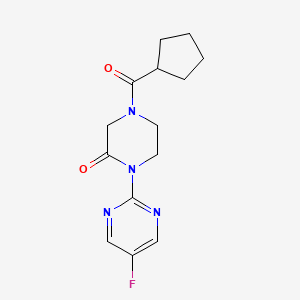

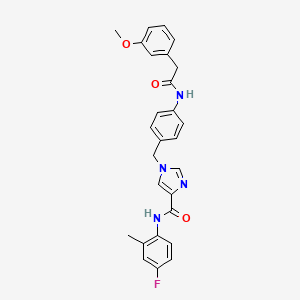

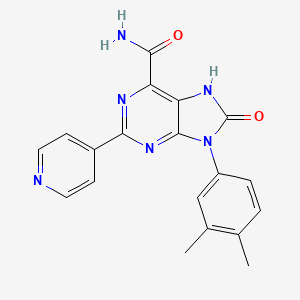

![molecular formula C20H13FN2OS B2627592 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 477569-49-6](/img/structure/B2627592.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied due to their wide range of biological activities and their presence in a variety of synthetic and natural products .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds against the target DprE1 .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives have been found to exhibit luminescent properties .Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Anti-Bacterial Activity

2-substituted benzothiazole scaffolds have been found to possess significant anti-bacterial properties . Changes in the functional group at the 2nd position can induce a significant change in the biological activity of these compounds .

Anti-Fungal Activity

Benzothiazole derivatives have also been found to exhibit anti-fungal properties . This makes them a potential candidate for the development of new anti-fungal drugs .

Anti-Oxidant Activity

Compounds containing 2-substituted benzothiazole scaffolds have been found to possess anti-oxidant properties . This suggests their potential use in the treatment of diseases caused by oxidative stress .

Anti-Microbial Activity

Benzothiazole derivatives have been found to possess anti-microbial properties . This suggests their potential use in the treatment of various microbial infections .

Anti-Proliferative Activity

2-aryl benzothiazoles have been found to possess anti-proliferative properties . They have been studied for their potential use in the treatment of various types of cancer .

Fluorescent Pigment Dyeing Substrates

2-aryl benzothiazoles, such as 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, have been found to act as fluorescent pigment dyeing substrates . This suggests their potential use in the textile industry .

Bacterial Detection

2-aryl benzothiazoles have been used in bacterial detection . This suggests their potential use in the development of new diagnostic tools .

Mechanism of Action

While the specific mechanism of action for “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide” is not mentioned in the search results, benzothiazole derivatives have been found to exhibit various biological activities. For instance, they have shown inhibitory concentrations against M. tuberculosis .

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2OS/c21-14-7-5-6-13(12-14)19(24)22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLTZGZFNXKMHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)

![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

![6-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2627523.png)

![3-[[1-[(2,5-Dimethylphenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2627524.png)

![1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2627527.png)

![N-Methyl-3-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]propanamide](/img/structure/B2627528.png)

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3,4-dimethylbenzamide](/img/structure/B2627530.png)